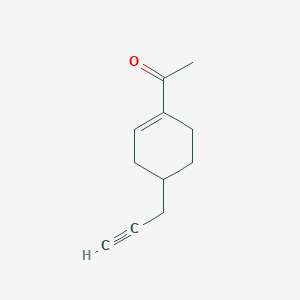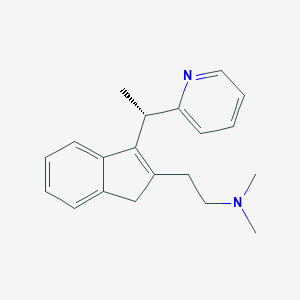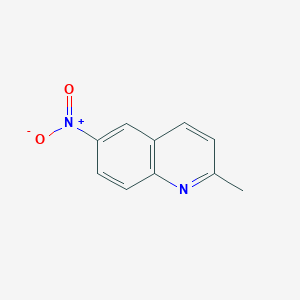
2-Methyl-6-nitroquinoline
描述
Synthesis Analysis
The synthesis of 2-Methyl-6-nitroquinoline derivatives involves various organic reactions, including nitration, methylation, and cyclization processes. A study reported the synthesis of enantiomers of 2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline through kinetic resolution and regioselective nitration (Gruzdev, Levit, Kodess, & Krasnov, 2012). Another synthesis route involves cyclization followed by nitration and chlorination to obtain derivatives like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline (Zhao, Lei, & Guo, 2017).
Molecular Structure Analysis
The molecular structure of 2-Methyl-6-nitroquinoline derivatives has been elucidated through various spectroscopic and crystallographic techniques. For example, hydrogen-bonded co-crystals of related quinoline derivatives were analyzed to understand the molecular interactions and structural configurations (Gotoh & Ishida, 2020).
Chemical Reactions and Properties
2-Methyl-6-nitroquinoline participates in a variety of chemical reactions, reflecting its reactivity and versatility as a chemical intermediate. One study described a metal-free method for generating methyl radicals that could be applied to the synthesis of methylated phenanthridines and isoquinolines, indicating the potential of 2-Methyl-6-nitroquinoline in radical chemistry (Lu et al., 2018).
Physical Properties Analysis
The physical properties of 2-Methyl-6-nitroquinoline, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different chemical environments. The crystal structures of isomeric hydrogen-bonded co-crystals provide insights into the molecular arrangements and physical characteristics of quinoline derivatives (Gotoh & Ishida, 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the applications and utility of 2-Methyl-6-nitroquinoline. Its synthesis and reactions with various reagents demonstrate the compound's versatility and potential as a building block in organic synthesis and potential applications in material science and pharmaceuticals (Zhao, Lei, & Guo, 2017).
科学研究应用
Anticancer Research:
- Application Summary: Quinoline derivatives, including 2-Methyl-6-nitroquinoline, have been studied for their potential anticancer properties .
Antioxidant Development:
- Application Summary: Some quinoline compounds exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
Anti-Inflammatory Agents:
- Application Summary: Quinoline derivatives may act as anti-inflammatory agents, useful in treating various inflammatory conditions .
Antimalarial Activity:
- Application Summary: Quinolines have a long history of use in antimalarial drugs, and new derivatives continue to be explored for this purpose .
Anti-SARS-CoV-2 (COVID-19):
- Application Summary: Some quinoline derivatives are investigated for their potential to inhibit SARS-CoV-2, the virus responsible for COVID-19 .
Antituberculosis Agents:
- Application Summary: Quinoline compounds are also researched for their antituberculosis activity, which is crucial given the rise of drug-resistant strains .
Synthetic Routes Development:
- Application Summary: Quinoline derivatives are synthesized through various methods, which are crucial for their applications in medicinal chemistry .
Drug Discovery:
- Application Summary: Quinoline is a core structure in many FDA-approved drugs and is considered a privileged structure in drug discovery due to its broad spectrum of biological responses .
Bioprocessing and Cell Culture:
- Application Summary: Quinoline compounds may be used in bioprocessing and cell culture applications to study cell behavior or produce biological products .
Gene Therapy:
- Application Summary: Derivatives of quinoline might play a role in gene therapy research, potentially as vectors or components of delivery systems .
Nanomaterial Synthesis:
- Application Summary: Quinoline derivatives can assist in the synthesis of nanomaterials, which have a variety of applications in electronics, medicine, and materials science .
Green Chemistry:
安全和危害
2-Methyl-6-nitroquinoline is classified as a hazardous substance. It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and wearing protective gloves/eye protection/face protection .
未来方向
Quinoline derivatives, including 2-Methyl-6-nitroquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with many substituted quinolines used as drugs with a wide range of bioactivities . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .
属性
IUPAC Name |
2-methyl-6-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-2-3-8-6-9(12(13)14)4-5-10(8)11-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDPHHQJZWWAEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060619 | |
| Record name | Quinoline, 2-methyl-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729902 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Methyl-6-nitroquinoline | |
CAS RN |
613-30-9 | |
| Record name | 2-Methyl-6-nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 2-methyl-6-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 2-methyl-6-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinoline, 2-methyl-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-6-nitroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole](/img/structure/B57252.png)
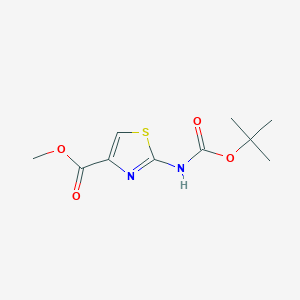
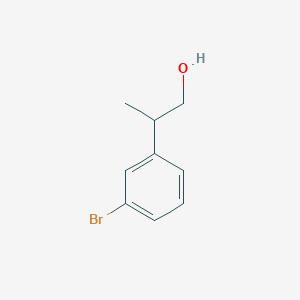
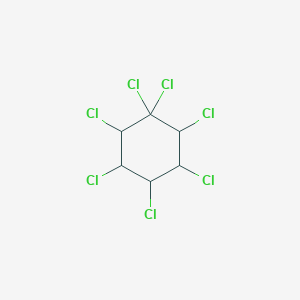
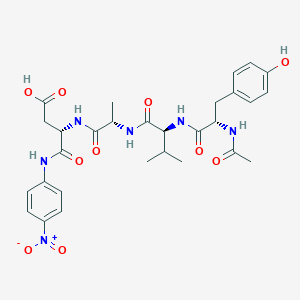

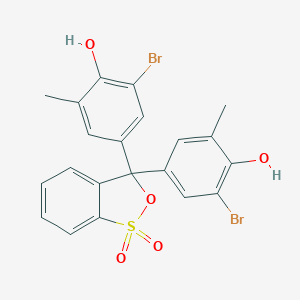
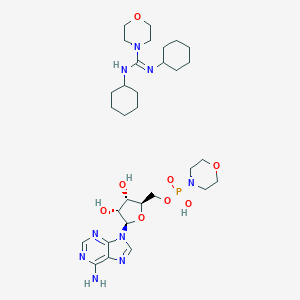
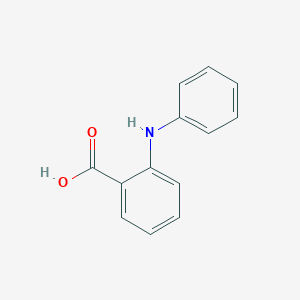
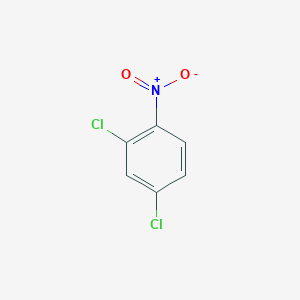

![3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B57288.png)
